molecular formula C12H10ClN5O6S B12768078 Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- CAS No. 72927-79-8

Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-

Cat. No.: B12768078
CAS No.: 72927-79-8
M. Wt: 387.76 g/mol
InChI Key: OZEKWQDGADHXSV-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a benzenesulfonic acid group, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-diamino-5-chlorobenzene. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated control systems are often employed to maintain precise temperature and pH levels throughout the process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can break the azo bond, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: Corresponding amines from the cleavage of the azo bond.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, facilitating its interaction with aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro-
  • Benzenesulfonic acid, 3-((2,4-diamino-5-methylphenyl)azo)-2-hydroxy-5-nitro-
  • Benzenesulfonic acid, 3-((2,4-diamino-5-bromophenyl)azo)-2-hydroxy-5-nitro-

Uniqueness

The unique combination of the 2,4-diamino-5-chlorophenyl group and the 2-hydroxy-5-nitrobenzenesulfonic acid moiety in Benzenesulfonic acid, 3-((2,4-diamino-5-chlorophenyl)azo)-2-hydroxy-5-nitro- imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

72927-79-8

Molecular Formula

C12H10ClN5O6S

Molecular Weight

387.76 g/mol

IUPAC Name

3-[(2,4-diamino-5-chlorophenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C12H10ClN5O6S/c13-6-3-9(8(15)4-7(6)14)16-17-10-1-5(18(20)21)2-11(12(10)19)25(22,23)24/h1-4,19H,14-15H2,(H,22,23,24)

InChI Key

OZEKWQDGADHXSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=NC2=CC(=C(C=C2N)N)Cl)O)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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